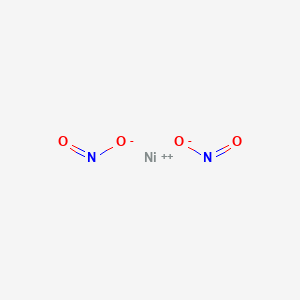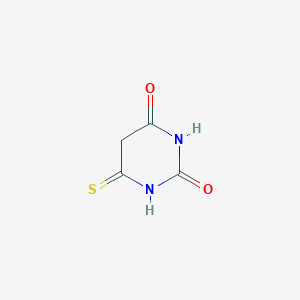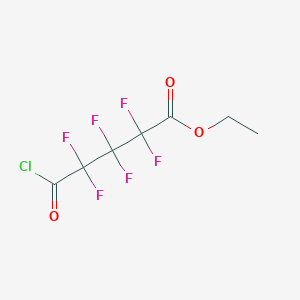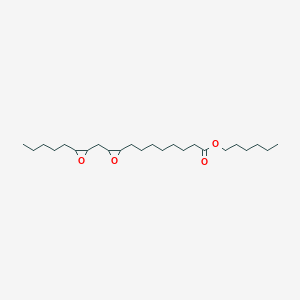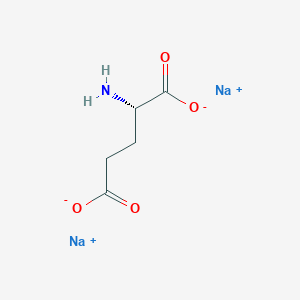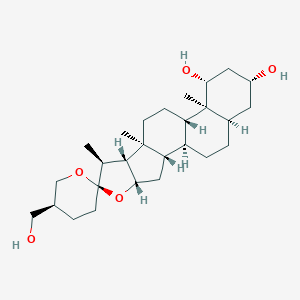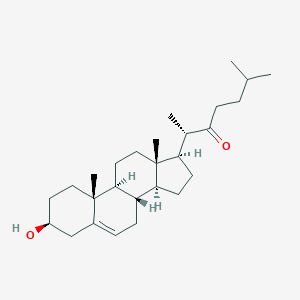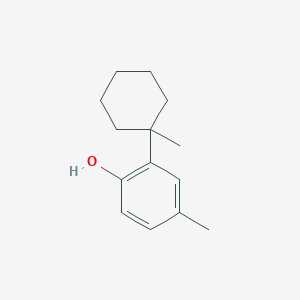
2-(1-Methylcyclohexyl)-p-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylcyclohexyl)-p-cresol, also known as BHT (butylated hydroxytoluene), is a synthetic antioxidant commonly used in the food, cosmetic, and pharmaceutical industries. BHT is added to products to prevent oxidation, which can cause spoilage, rancidity, and loss of potency. The use of BHT has been controversial due to its potential health effects, but it remains a popular ingredient in many consumer products.
Wirkmechanismus
2-(1-Methylcyclohexyl)-p-cresol works by donating a hydrogen atom to free radicals, which are highly reactive molecules that can damage cells and DNA. By neutralizing free radicals, 2-(1-Methylcyclohexyl)-p-cresol helps to prevent oxidative damage and protect cells from harm. 2-(1-Methylcyclohexyl)-p-cresol also has the ability to regenerate other antioxidants, such as vitamin E, which further enhances its protective effects.
Biochemische Und Physiologische Effekte
2-(1-Methylcyclohexyl)-p-cresol has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, lower cholesterol levels, and improve insulin sensitivity. 2-(1-Methylcyclohexyl)-p-cresol has also been shown to have neuroprotective effects, which may be beneficial for conditions such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Methylcyclohexyl)-p-cresol is a widely used antioxidant in laboratory experiments due to its stability and effectiveness. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. However, 2-(1-Methylcyclohexyl)-p-cresol has been shown to interfere with some assays, such as those used to measure lipid peroxidation, and may have variable effects depending on the experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on 2-(1-Methylcyclohexyl)-p-cresol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-(1-Methylcyclohexyl)-p-cresol has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential clinical applications. Another area of interest is the development of new antioxidants with improved properties, such as increased stability and effectiveness. 2-(1-Methylcyclohexyl)-p-cresol has served as a model for the development of new antioxidants, and ongoing research in this area may lead to the discovery of new compounds with even greater potential.
Synthesemethoden
2-(1-Methylcyclohexyl)-p-cresol is synthesized by reacting p-cresol with isobutylene in the presence of sulfuric acid. The resulting intermediate is then hydrogenated using a palladium catalyst to produce 2-(1-Methylcyclohexyl)-p-cresol. The process is typically carried out in a closed system to prevent contamination and ensure product purity.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylcyclohexyl)-p-cresol has been widely studied for its antioxidant properties and potential health benefits. It has been shown to protect against oxidative stress, which is linked to many chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. 2-(1-Methylcyclohexyl)-p-cresol has also been studied for its anti-inflammatory and antimicrobial properties.
Eigenschaften
CAS-Nummer |
16152-65-1 |
|---|---|
Produktname |
2-(1-Methylcyclohexyl)-p-cresol |
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
4-methyl-2-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C14H20O/c1-11-6-7-13(15)12(10-11)14(2)8-4-3-5-9-14/h6-7,10,15H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
MQVDCVRWVSDQNN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C2(CCCCC2)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C2(CCCCC2)C |
Andere CAS-Nummern |
16152-65-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



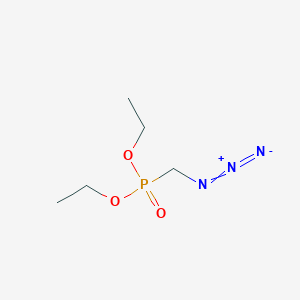
![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)
![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)
